![molecular formula C26H28N6O7 B3157281 Lenalidomide hemihydrate CAS No. 847871-99-2](/img/structure/B3157281.png)
Lenalidomide hemihydrate
概要
説明
Lenalidomide hemihydrate is an orally active immunomodulator . It is used to treat anemia in patients with a certain type of myelodysplastic syndrome (MDS). Patients with MDS may have very low red blood cell counts and require blood transfusions. Lenalidomide is also used in combination with dexamethasone to treat multiple myeloma (plasma cell cancer). It is also used as maintenance treatment in patients with multiple myeloma after an autologous hematopoietic stem cell transplant .
Molecular Structure Analysis
The crystal structures of lenalidomide and its hemihydrate have been determined by single-crystal X-ray diffraction analysis . The overall conformation of the molecule defined by the orientation of the two ring portions, viz. pyridinedione and isoindolinone, is twisted in both structures .Chemical Reactions Analysis
The influence of the self-complementary pyridinedione ring is seen in the crystal packing of both structures through its involvement in forming hydrogen-bonded dimers, although alternate dione O atoms are utilized. An extensive series of N—H O hydrogen bonds link the dimers into two-dimensional supramolecular arrays built up from infinite chains .Physical And Chemical Properties Analysis
This compound has a molecular weight of 536.5 g/mol . The computed properties include a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 2 .科学的研究の応用
1. Treatment of Myelodysplastic Syndrome (MDS)
- Erythroid Differentiation in MDS : Lenalidomide is effective in treating MDS, particularly in patients with a deletion in Chromosome 5q. It appears to work by promoting erythroid differentiation in bone marrow, indicating a potential defect in erythroid differentiation in MDS patients who respond to the drug (Ebert et al., 2008).
2. Impact on Hematological Malignancies
- Immunomodulatory and Antineoplastic Properties : Lenalidomide has shown effectiveness against various hematological malignancies due to its immunomodulatory, antiangiogenic, and antineoplastic properties. It has also been identified to act on cellular and humoral aspects of the immune system (Kotla et al., 2009).
3. Role in Multiple Myeloma
- Degradation of CK1α in del(5q) MDS : In myelodysplastic syndrome with deletion of chromosome 5q, lenalidomide leads to the degradation of casein kinase 1A1, providing a mechanism for its therapeutic effect in this specific patient group (Krönke et al., 2015).
- Responses in Indolent Non-Hodgkin's Lymphoma : Lenalidomide has shown to produce durable responses in patients with relapsed or refractory indolent non-Hodgkin's lymphoma, supporting its potential in treating this type of cancer (Witzig et al., 2009).
4. Solid Phase Transformations and Structural Analysis
- Iso-Structurality and Solid Phase Transformations : Detailed studies on lenalidomide's structural forms, including its hemihydrate form, help understand its physical properties, intermolecular interactions, and potential implications in drug formulation and stability (Chennuru et al., 2017).
5. Potential in Immunomodulatory Therapies
- Control of Chimeric Antigen Receptors : Innovative research has shown that lenalidomide can be used to control chimeric antigen receptor (CAR) T cell functions, offering a novel application in cell-based cancer therapies (Jan et al., 2021).
6. Pharmacokinetics and Pharmacodynamics
- Clinical Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetics and pharmacodynamics of lenalidomide, including its absorption, metabolism, and excretion, is critical for optimizing its clinical use in various hematologic malignancies (Chen et al., 2016).
作用機序
Target of Action
Lenalidomide, a thalidomide derivative, primarily targets the CRL4 CRBN E3 ubiquitin ligase complex . This complex plays a crucial role in the ubiquitination and subsequent proteasomal degradation of specific proteins . The primary targets of lenalidomide within this complex are the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) . These transcription factors are key regulators of immune response and cell proliferation .
Mode of Action
Lenalidomide modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex . It binds to the complex and induces the ubiquitination of IKZF1 and IKZF3 . This leads to the proteasomal degradation of these transcription factors . In multiple myeloma, this degradation process results in the death of the malignant cells .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 transcription factors affects several biochemical pathways. It leads to a decrease in NF-κB, MYC, and IRF4, which are key regulators of cell proliferation and survival . Additionally, it results in an increase in p21WAF1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest . Lenalidomide also increases interferon production via decreased IRF4, promoting cellular death .
Pharmacokinetics
Lenalidomide is rapidly and highly absorbed, with more than 90% of the oral dose being absorbed under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Result of Action
The action of lenalidomide leads to several molecular and cellular effects. The degradation of IKZF1 and IKZF3 transcription factors results in the death of multiple myeloma cells . Lenalidomide also decreases the levels of TNF-alpha and IL-6, which are associated with apoptosis of stem cells and inhibition of apoptosis in malignant plasma cells, respectively .
Action Environment
Renal function is the only significant factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function . There is no need for dose adjustment based on age, ethnicity, mild hepatic impairment, or drug-drug interactions .
Safety and Hazards
将来の方向性
Lenalidomide is an integral, yet evolving, part of current treatment pathways for both transplant-eligible and transplant-ineligible patients with newly diagnosed multiple myeloma (NDMM) . Lenalidomide is now being evaluated as maintenance therapy, preventive therapy and in combination with other new agents .
特性
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHSDXKMBRCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847871-99-2 | |
Record name | Lenalidomide hydrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LENALIDOMIDE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。